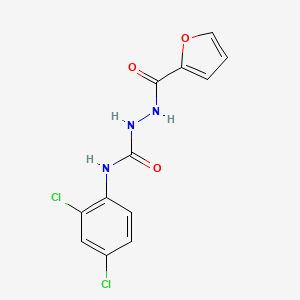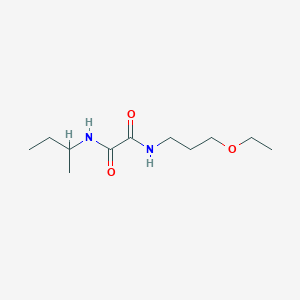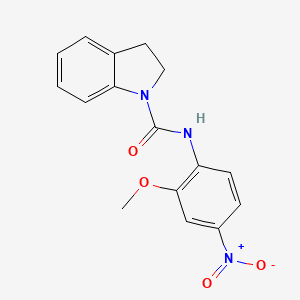
N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide, also known as NPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPC belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.
Mécanisme D'action
The exact mechanism of action of N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has been shown to inhibit the growth of bacteria and fungi by interfering with their cell membrane synthesis. In cancer cells, N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has been found to induce apoptosis, or programmed cell death, by activating caspase enzymes. N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has also been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, leading to its potential as an antidepressant and anxiolytic agent.
Biochemical and Physiological Effects
N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has also been found to have antioxidant properties, which may contribute to its potential as a neuroprotective agent. In addition, N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide is its ease of synthesis, which makes it readily available for laboratory experiments. N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has also been found to have good solubility in various solvents, making it suitable for use in different experimental conditions. However, one limitation of N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide is its low stability under acidic conditions, which may affect its performance in some experiments.
Orientations Futures
There are several potential future directions for the research on N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has also been investigated for its potential as a neuroprotective agent, and further studies are needed to explore its efficacy in treating neurodegenerative diseases. In addition, the development of new derivatives of N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide is a chemical compound that has shown promising results in various scientific research studies. Its ease of synthesis, low toxicity profile, and diverse pharmacological activities make it a promising candidate for further research. Although the exact mechanism of action of N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide is not fully understood, its potential as an antibacterial, antifungal, anticancer, and neuroprotective agent makes it a valuable compound for scientific research.
Applications De Recherche Scientifique
N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has shown promising results in various scientific research studies. It has been investigated for its potential as an antibacterial, antifungal, and anticancer agent. N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has also been studied for its effects on the central nervous system, including its potential as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
N-(4-nitrophenyl)-4-propylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-2-7-16-8-10-17(11-9-16)14(21)15-12-3-5-13(6-4-12)18(19)20/h3-6H,2,7-11H2,1H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHFHNVWLWSBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-4-propylpiperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[({[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4115351.png)

![N-{[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-chlorobenzamide](/img/structure/B4115365.png)


![N-[1-(4-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4115398.png)
![1-(4-ethylphenyl)-7-fluoro-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115403.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide](/img/structure/B4115404.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide](/img/structure/B4115409.png)
![4-methyl-2-[(6-nitro-4-quinazolinyl)amino]phenol](/img/structure/B4115422.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4115430.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-isobutylhydrazinecarbothioamide](/img/structure/B4115433.png)
![methyl 6-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4115441.png)
